![molecular formula C11H11ClF3NO B7540762 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide, also known as TFMPA, is a chemical compound that has gained significant interest in scientific research due to its unique properties.
作用機序
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide acts as a competitive antagonist of the GABAA receptor, binding to the receptor and preventing the binding of the neurotransmitter GABA. This results in a decrease in inhibitory neurotransmission, leading to an increase in neuronal excitability. This compound has been found to be selective for certain subtypes of the GABAA receptor, such as those containing the α4 and δ subunits.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the release of glutamate, an excitatory neurotransmitter, in the hippocampus and prefrontal cortex. This compound has also been found to enhance long-term potentiation, a process involved in learning and memory, in the hippocampus. In addition, this compound has been shown to have anxiogenic effects, inducing anxiety-like behavior in animal models.
実験室実験の利点と制限
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has several advantages for lab experiments. It is a potent and selective antagonist of the GABAA receptor, allowing for precise manipulation of inhibitory neurotransmission. This compound has also been extensively studied, with optimized synthesis methods and well-characterized biochemical and physiological effects. However, this compound has some limitations, including its potential for off-target effects and its inability to distinguish between different subtypes of the GABAA receptor.
将来の方向性
There are several future directions for research on 2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide. One area of interest is the role of this compound in neurological disorders, such as epilepsy and anxiety disorders. This compound has also been found to have potential therapeutic effects in certain conditions, such as neuropathic pain. Another area of research is the development of new compounds based on this compound, with improved selectivity and potency for specific subtypes of the GABAA receptor. Overall, this compound remains a promising tool for studying the role of inhibitory neurotransmission in the brain and has potential for future therapeutic applications.
合成法
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide can be synthesized using various methods, including the reaction of N-methylacetamide with 4-(trifluoromethyl)benzyl chloride in the presence of sodium hydride. Another method involves the reaction of N-methylacetamide with 4-(trifluoromethyl)benzaldehyde in the presence of thionyl chloride. These methods have been extensively studied and optimized for high yield and purity.
科学的研究の応用
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide has been widely used in scientific research for its unique properties. It has been found to be a potent and selective antagonist of the GABAA receptor, which is involved in the regulation of neurotransmitter release in the brain. This compound has also been used as a tool for studying the role of GABAA receptors in synaptic transmission and plasticity.
特性
IUPAC Name |
2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO/c1-16(10(17)6-12)7-8-2-4-9(5-3-8)11(13,14)15/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWBMWVYCSFTCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)

![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
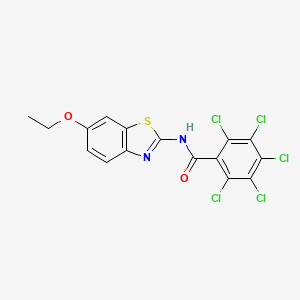
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
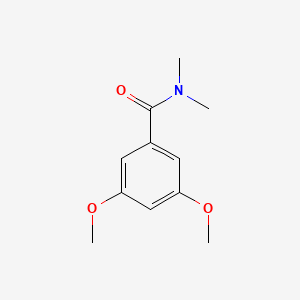
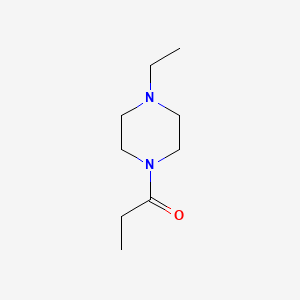
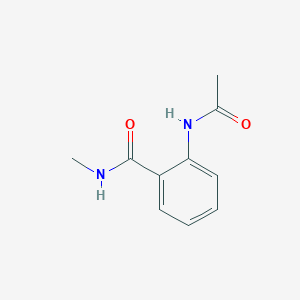
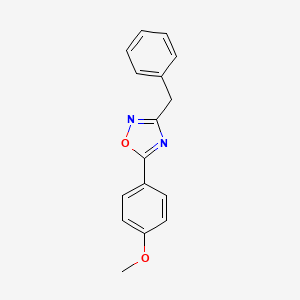

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)